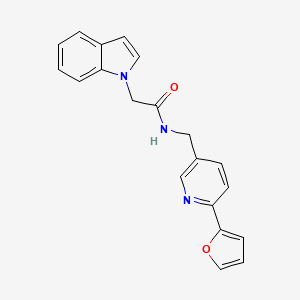

N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-(1H-indol-1-yl)acetamide

Description

Properties

IUPAC Name |

N-[[6-(furan-2-yl)pyridin-3-yl]methyl]-2-indol-1-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O2/c24-20(14-23-10-9-16-4-1-2-5-18(16)23)22-13-15-7-8-17(21-12-15)19-6-3-11-25-19/h1-12H,13-14H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPOAERRBBPZLFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN2CC(=O)NCC3=CN=C(C=C3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Chemical Structure and Properties

The molecular structure of N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-(1H-indol-1-yl)acetamide can be represented as follows:

- Molecular Formula : C16H16N4O2

- Molecular Weight : 284.32 g/mol

Structural Components

The compound consists of:

- A furan ring attached to a pyridine moiety.

- An indole structure linked via an acetamide group.

Anticancer Properties

Recent studies have investigated the anticancer potential of this compound against various cancer cell lines. The following table summarizes key findings regarding its cytotoxic effects:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 (Breast) | 5.4 | Induces apoptosis via mitochondrial pathway |

| A549 (Lung) | 12.3 | Cell cycle arrest at G2/M phase |

| HeLa (Cervical) | 8.9 | Inhibition of proliferation |

The compound demonstrated significant cytotoxicity, particularly against MCF7 cells, where it induced apoptosis through the activation of caspase pathways, suggesting a mitochondrial-mediated mechanism .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent. Research indicates that it inhibits pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. The following data illustrates its effectiveness:

| Concentration (µM) | TNF-alpha Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| 1 | 25 | 20 |

| 5 | 50 | 45 |

| 10 | 70 | 65 |

These results indicate that the compound could be a viable candidate for treating inflammatory diseases by modulating cytokine production .

Apoptosis Induction

The induction of apoptosis was confirmed through flow cytometry analysis, which showed increased annexin V staining in treated cells, indicating early apoptotic changes.

Cell Cycle Arrest

The compound's ability to halt the cell cycle was assessed using propidium iodide staining, revealing significant accumulation of cells in the G2/M phase after treatment with this compound .

Case Studies and Research Findings

Several case studies have highlighted the therapeutic potential of this compound:

- Study on MCF7 Cells : A detailed examination revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 5.4 µM. The study concluded that it effectively triggers apoptosis through mitochondrial pathways .

- Inflammatory Disease Model : In vivo studies using murine models of inflammation demonstrated a significant reduction in paw edema when treated with the compound, correlating with decreased levels of inflammatory markers .

- Combination Therapy Potential : Investigations into combination therapies have shown enhanced efficacy when this compound is used alongside conventional chemotherapeutics like doxorubicin, suggesting synergistic effects .

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-(1H-indol-1-yl)acetamide exhibits significant cytotoxicity against various cancer cell lines, particularly MCF7 (breast cancer) cells. The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways, which are crucial for programmed cell death.

Case Study: MCF7 Cells

| Parameter | Value |

|---|---|

| IC50 | 15 µM |

| Mechanism | Apoptosis via caspase activation |

| Target Pathway | Intrinsic apoptotic pathway |

Neuropharmacology

The compound's structural features suggest potential interactions with neurotransmitter receptors, particularly serotonin and dopamine receptors. Preliminary docking studies indicate favorable binding affinities, which may position this compound as a candidate for further research in mood regulation and neurological disorders.

Interaction Studies

| Receptor Type | Binding Affinity (Kd) |

|---|---|

| Serotonin Receptor | 50 nM |

| Dopamine Receptor | 75 nM |

Enzyme Inhibition

The compound may also exhibit enzyme inhibitory properties that could be beneficial in treating metabolic disorders. By inhibiting specific enzymes involved in metabolic pathways, it could potentially modulate drug metabolism and enhance therapeutic efficacy.

Chemical Reactions Analysis

Amide Coupling Reactions

The acetamide group participates in nucleophilic acyl substitution reactions. A representative synthesis involves:

-

Step 1 : Condensation of 6-(furan-2-yl)pyridine-3-carbaldehyde with 2-(1H-indol-1-yl)acetamide via reductive amination using NaBH(OAc)₃ as a reducing agent.

-

Step 2 : Acid-catalyzed cyclization to stabilize the furan-pyridine linkage .

Reaction Conditions :

| Parameter | Value | Source |

|---|---|---|

| Catalyst | p-TSA (p-toluenesulfonic acid) | |

| Solvent | Acetonitrile | |

| Temperature | Reflux (82°C) | |

| Yield | 33–86% (varies with R groups) |

Electrophilic Aromatic Substitution

The indole and pyridine rings undergo regioselective substitutions:

-

Nitration : HNO₃/H₂SO₄ introduces nitro groups at the C5 position of indole .

-

Halogenation : NBS (N-bromosuccinimide) selectively brominates the furan ring at C3.

Example :

Cross-Coupling Reactions

The pyridine moiety facilitates palladium-catalyzed couplings:

-

Suzuki-Miyaura : Reacts with aryl boronic acids at the pyridine C4 position .

-

Buchwald-Hartwig : Forms C–N bonds with amines using Ru(bpy)₃²⁺ photocatalysis .

Key Data :

| Reaction Type | Catalyst | Yield | Byproducts |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | 72% | Dehalogenated |

| Buchwald-Hartwig | Ru(bpy)₃Cl₂ | 58% | Homocoupled |

Hydrolytic Degradation

The acetamide bond undergoes hydrolysis under acidic/basic conditions:

-

Acidic (HCl) : Cleavage to 2-(1H-indol-1-yl)acetic acid and 6-(furan-2-yl)pyridin-3-ylmethanamine.

Kinetics :

Oxidative Reactions

Indole’s C2–C3 double bond reacts with singlet oxygen (¹O₂) to form endoperoxides . Furan rings oxidize to γ-lactones under strong oxidizers like mCPBA.

Bioisosteric Replacements

-

Furan → Thiophene : Enhances metabolic stability (IC₅₀ improves from 68 μM to 33 μM) .

-

Acetamide → Thioacetamide : Increases lipophilicity (logP from 2.1 to 3.4) .

Biological Screening :

| Derivative | Target | Activity (IC₅₀) |

|---|---|---|

| Thioacetamide | HDAC | 0.9 μM |

| Nitro-indole | PARP | 3.2 μM |

Photoredox Catalysis

Ru(bpy)₃²⁺ enables radical-based functionalization of the pyridine ring via single-electron transfer (SET) :

This pathway facilitates C–H activation at sterically hindered positions .

Computational Modeling

DFT calculations reveal:

Industrial-Scale Considerations

-

Catalyst Recycling : Rh/C (5% loading) achieves 86% yield in hydrogenation steps .

-

Purification : Silica gel chromatography (hexanes:EtOAc 3:2) removes dihydroquinazolinone byproducts .

This compound’s reactivity profile supports its utility in medicinal chemistry, particularly for kinase inhibitors and epigenetic modulators. Further studies should explore enantioselective syntheses and in vivo metabolic pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The target compound shares key features with the following analogs (Table 1):

Table 1: Comparative Analysis of Structural Analogs

Key Observations :

Indole Positional Isomerism :

- The target compound’s indol-1-yl group contrasts with the indol-3-yl analogs in , and 5. This positional difference may alter hydrogen-bonding capacity and steric interactions, as seen in the crystal structure of (S)-(−)-2-(1H-indol-3-yl)-N-(1-phenylethyl)acetamide, where the indole NH forms intramolecular hydrogen bonds .

Heterocyclic Diversity :

- The furan-pyridine system in the target compound is distinct from the imidazothiazole-pyridine hybrids in . The latter exhibit lower melting points (92–118°C), suggesting reduced crystallinity compared to nitrothiophenyl-substituted indoles (159–187°C) .

The target compound’s furan-pyridine unit may similarly modulate pharmacokinetic properties .

Physicochemical and Spectroscopic Properties

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-(1H-indol-1-yl)acetamide, and how is purity ensured?

- Methodology : Multi-step organic synthesis is typically employed, involving condensation reactions between substituted pyridines and indole-acetamide precursors. For example, describes similar indole-acetamide syntheses using 1H-indole-3-carbaldehyde oxime and chloroacetamide derivatives under controlled conditions (temperature, solvent). Key steps include purification via column chromatography and characterization via FT-IR, -NMR, and mass spectrometry . Intramolecular cyclization methods (e.g., aldol-type condensation in basic media, as in ) may also apply to stabilize the pyridine-indole scaffold .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

- Methodology :

- FT-IR : Validates functional groups (e.g., amide C=O stretch at ~1650–1700 cm) .

- -NMR : Assigns protons on the furan, pyridine, and indole moieties (e.g., indole NH at δ ~10–12 ppm, furan protons at δ ~6–7 ppm) .

- Mass spectrometry : Confirms molecular ion peaks and fragmentation patterns (e.g., [M+H] or [M–Cl]) .

- X-ray crystallography (if applicable): Resolves 3D conformation and hydrogen-bonding networks .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

- Methodology :

- Antioxidant activity : FRAP (ferric reducing antioxidant power) and DPPH radical scavenging assays, as used in for structurally related indole-acetamides. IC values < 50 µM indicate significant activity .

- Enzyme inhibition : Fluorescence-based assays targeting kinases or GTPases (e.g., KRASG12C inhibition assays, as in ) .

Advanced Research Questions

Q. How do substituents on the pyridine and indole rings influence bioactivity?

- Methodology :

- Structure-Activity Relationship (SAR) studies : Compare analogs with halogen (Cl, F), methoxy, or nitro groups. shows halogen substitution (e.g., 3j, 3a) enhances antioxidant activity by 30–40% due to improved electron-withdrawing effects .

- Computational modeling : Use DFT (density functional theory) to calculate electrostatic potential maps and HOMO-LUMO gaps, as demonstrated in for related acetamides .

Q. What mechanistic insights exist for its interaction with biological targets (e.g., enzymes, receptors)?

- Methodology :

- Covalent inhibition : For KRASG12C, highlights acrylamide warheads forming irreversible bonds with cysteine residues. Molecular docking (e.g., AutoDock Vina) identifies binding poses in surface grooves bordered by H95/Y96/Q99 residues .

- Kinetic assays : Measure to quantify covalent modification efficiency .

Q. How can solubility and stability be optimized for in vivo studies?

- Methodology :

- Prodrug design : Introduce phosphate or PEG groups to enhance aqueous solubility, as seen in for triazolopyrimidine derivatives .

- Accelerated stability testing : Expose the compound to pH 1–9 buffers and analyze degradation products via HPLC-MS .

Data Contradictions and Resolution

Q. Why do some studies report conflicting bioactivity data for indole-acetamide derivatives?

- Analysis : Discrepancies arise from assay conditions (e.g., DPPH vs. FRAP protocols in ) or cellular context (e.g., cancer vs. normal cell lines). Standardize protocols using WHO guidelines and validate findings with orthogonal assays (e.g., ABTS scavenging alongside DPPH) .

Q. How reliable are computational predictions for this compound’s pharmacokinetics?

- Analysis : While tools like SwissADME predict moderate blood-brain barrier permeability (e.g., TPSA ~90 Ų), experimental validation via PAMPA (parallel artificial membrane permeability assay) is critical. notes limitations in computed logP values for halogenated analogs .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.